N-(1-phenylcyclobutyl)-4-(sulfamoylmethyl)benzamide
Description
N-(1-phenylcyclobutyl)-4-(sulfamoylmethyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a cyclobutyl ring attached to a phenyl group, and a benzamide moiety linked to a sulfamoylmethyl group
Properties
IUPAC Name |
N-(1-phenylcyclobutyl)-4-(sulfamoylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c19-24(22,23)13-14-7-9-15(10-8-14)17(21)20-18(11-4-12-18)16-5-2-1-3-6-16/h1-3,5-10H,4,11-13H2,(H,20,21)(H2,19,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEITVNLWYYTNFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)CS(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-phenylcyclobutyl)-4-(sulfamoylmethyl)benzamide typically involves multiple steps, starting with the preparation of (1-phenylcyclobutyl)methanamine. This intermediate can be synthesized through the reaction of phenylcyclobutane with ammonia under specific conditions . Finally, the benzamide moiety is introduced through an amidation reaction with 4-aminobenzamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(1-phenylcyclobutyl)-4-(sulfamoylmethyl)benzamide undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium hydride, potassium tert-butoxide
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-(1-phenylcyclobutyl)-4-(sulfamoylmethyl)benzamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(1-phenylcyclobutyl)-4-(sulfamoylmethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The sulfamoylmethyl group is particularly important for its binding affinity and specificity . Pathways involved may include signal transduction, metabolic regulation, and gene expression modulation .
Comparison with Similar Compounds
Similar Compounds
- N-(1-phenylcyclobutyl)-4-(methylsulfonyl)benzamide
- N-(1-phenylcyclobutyl)-4-(sulfamoyl)benzamide
- N-(1-phenylcyclobutyl)-4-(sulfamoylmethyl)aniline
Uniqueness
N-(1-phenylcyclobutyl)-4-(sulfamoylmethyl)benzamide stands out due to its unique combination of a cyclobutyl ring and a sulfamoylmethyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications and potential therapeutic uses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
